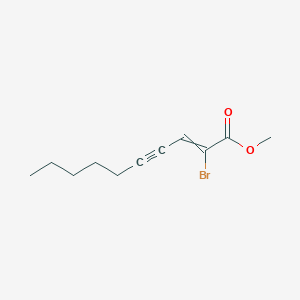
Methyl 2-bromodec-2-en-4-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromodec-2-en-4-ynoate is an organic compound with the molecular formula C11H15BrO2 It is a brominated ester that features both an alkyne and an alkene functional group, making it a versatile intermediate in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-bromodec-2-en-4-ynoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-decynoate using N-bromosuccinimide (NBS) under photochemical conditions . The reaction typically requires a solvent such as carbon tetrachloride and irradiation with light to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Methyl 2-bromodec-2-en-4-ynoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The alkyne and alkene groups can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of azides, thiols, or amines.
Addition: Formation of dibromo compounds or hydrogenated products.
Oxidation: Formation of carboxylic acids.
科学的研究の応用
Methyl 2-bromodec-2-en-4-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-bromodec-2-en-4-ynoate involves its reactivity with various biological targets. The bromine atom can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The alkyne and alkene groups can undergo cycloaddition reactions, forming stable adducts with biological molecules.
類似化合物との比較
Similar Compounds
- Methyl 2-bromo-3-phenylprop-2-enoate
- Methyl trans-4-bromo-2-butenoate
- Methyl 2-bromo-3-(methoxymethyl)hex-2-en-4-yne
Uniqueness
Methyl 2-bromodec-2-en-4-ynoate is unique due to its combination of alkyne and alkene functional groups, which provide diverse reactivity patterns. This makes it a valuable intermediate for synthesizing a wide range of complex molecules, distinguishing it from other brominated esters.
特性
CAS番号 |
919123-68-5 |
|---|---|
分子式 |
C11H15BrO2 |
分子量 |
259.14 g/mol |
IUPAC名 |
methyl 2-bromodec-2-en-4-ynoate |
InChI |
InChI=1S/C11H15BrO2/c1-3-4-5-6-7-8-9-10(12)11(13)14-2/h9H,3-6H2,1-2H3 |
InChIキー |
VMODGBLMDFXKHI-UHFFFAOYSA-N |
正規SMILES |
CCCCCC#CC=C(C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol](/img/structure/B12620473.png)
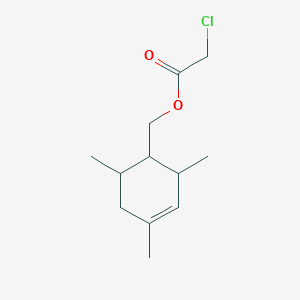
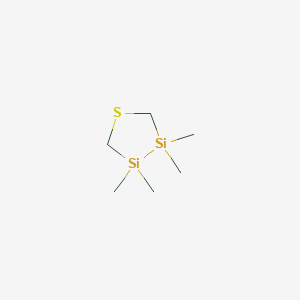

![Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro-](/img/structure/B12620495.png)
![1-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride](/img/structure/B12620502.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene]](/img/structure/B12620504.png)
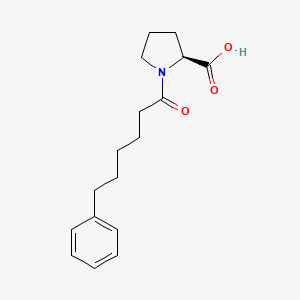

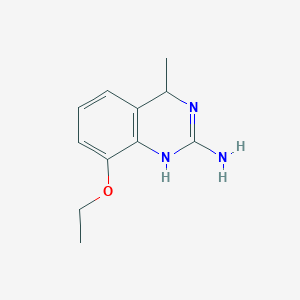
![1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12620545.png)
![1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine](/img/structure/B12620548.png)
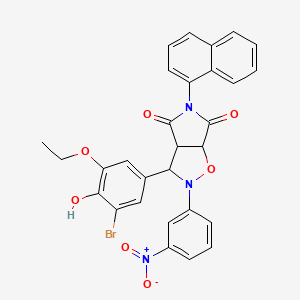
![2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B12620561.png)
